Ethyl 2-(1-(5-aminopentyl)piperidin-4-yl)acetate
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Overview
Description
Ethyl 2-(1-(5-aminopentyl)piperidin-4-yl)acetate is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1-(5-aminopentyl)piperidin-4-yl)acetate typically involves the reaction of piperidine derivatives with ethyl acetate. One common method includes the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . The reaction conditions often involve the use of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst to afford enantiomerically enriched products .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the functionalization of unsaturated intermediates. The process is designed to be cost-effective and scalable, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1-(5-aminopentyl)piperidin-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form piperidinones.
Reduction: Reduction reactions can convert the compound into different piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions to form various substituted piperidines.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogenation catalysts (e.g., palladium, cobalt, ruthenium), oxidizing agents (e.g., potassium permanganate), and nucleophiles (e.g., amines, alcohols). Reaction conditions typically involve controlled temperatures and pressures to ensure selectivity and high yields .
Major Products Formed
The major products formed from these reactions include substituted piperidines, piperidinones, and other piperidine derivatives with varying functional groups .
Scientific Research Applications
Ethyl 2-(1-(5-aminopentyl)piperidin-4-yl)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(1-(5-aminopentyl)piperidin-4-yl)acetate involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to interact with various receptors and enzymes, modulating their activity. The compound’s effects are mediated through its binding to these targets, leading to changes in cellular signaling and function .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(piperidin-4-yl)acetate
- 1-(4-Fluorobenzyl)piperidin-4-yl methanol
- 1-(3,4-Dichlorobenzyl)piperidin-4-yl methanol
- 1-(4-Bromobenzyl)piperidin-4-yl methanol
Uniqueness
Ethyl 2-(1-(5-aminopentyl)piperidin-4-yl)acetate is unique due to its specific structure, which includes an aminopentyl group attached to the piperidine ring. This structural feature imparts distinct chemical and biological properties, differentiating it from other piperidine derivatives .
Properties
Molecular Formula |
C14H28N2O2 |
---|---|
Molecular Weight |
256.38 g/mol |
IUPAC Name |
ethyl 2-[1-(5-aminopentyl)piperidin-4-yl]acetate |
InChI |
InChI=1S/C14H28N2O2/c1-2-18-14(17)12-13-6-10-16(11-7-13)9-5-3-4-8-15/h13H,2-12,15H2,1H3 |
InChI Key |
PXBQXAWXECGWCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1CCN(CC1)CCCCCN |
Origin of Product |
United States |
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